tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-amino-5-methylphenyl)carbamate
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
Uniqueness
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate is unique due to its specific structural features, such as the tert-butyl group and the 3-amino-5-methylphenyl moiety. These features contribute to its stability and reactivity, making it a valuable compound in various applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential biological activities .
Biological Activity
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (TBM-AB(Me)Ph) is a carbamate derivative recognized for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a tert-butyl group and an amino-substituted aromatic ring, enhances its interaction with various biological targets. This article reviews the biological activity of TBM-AB(Me)Ph, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of TBM-AB(Me)Ph is C₁₂H₁₈N₂O₂. The compound appears as a white to off-white powder with a purity level of approximately 95%. Its structure allows it to function as a protecting group in organic synthesis, particularly for amines, thus facilitating selective chemical modifications.
TBM-AB(Me)Ph exhibits biological activity through several mechanisms:
- Enzyme Interaction : The amino group on the aromatic ring enhances the compound's ability to interact with specific enzymes, potentially modulating their activity.
- Signal Transduction Modulation : It may influence various signaling pathways, which can affect cellular responses.
- Gene Expression Regulation : The compound's interactions at the molecular level can lead to alterations in gene expression patterns.
Pharmacological Properties
Research indicates that TBM-AB(Me)Ph may have significant pharmacological effects, particularly in cancer research. Studies suggest it could act against certain cancer cell lines, although further investigation is needed to confirm its therapeutic potential .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated TBM-AB(Me)Ph's antimicrobial properties against various pathogens. The compound demonstrated moderate inhibitory effects against Gram-positive bacteria and some fungal strains, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays showed that TBM-AB(Me)Ph exhibited cytotoxic effects on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicated that HaCat cells were more sensitive to the compound than BALB/c 3T3 cells .
- Molecular Docking Studies : Computational studies revealed that TBM-AB(Me)Ph could effectively bind to key active sites on target proteins, such as DNA gyrase. The binding interactions involved multiple hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for these biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of TBM-AB(Me)Ph, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-butyl N-(3-amino-4-methylphenyl)carbamate | Similar amino-substituted aromatic ring | Different substitution pattern |
Tert-butyl N-(3-amino-5-fluorophenyl)carbamate | Contains fluorine substituent | Fluorine may alter biological activity |
Tert-butyl N-(2-amino-5-methylphenyl)carbamate | Different position of amino group | Variations in reactivity and properties |
This comparison highlights how TBM-AB(Me)Ph stands out due to its specific structural features and potential applications in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFVUHGOFINSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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